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Hydrogen peroxide--vanadium (1/1)

Cat. No.: B14249897
CAS No.: 185413-31-4
M. Wt: 84.956 g/mol
InChI Key: LIDXHIVXLMREHP-UHFFFAOYSA-N
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Description

Overview of Vanadium Speciation and Reactivity in Aqueous Media

The aqueous chemistry of vanadium is notably complex, characterized by the existence of multiple oxidation states, namely +2, +3, +4, and +5. homescience.net The speciation of vanadium in aqueous solutions is highly dependent on factors such as pH, concentration, and the presence of coordinating ligands. homescience.netacs.orgosti.gov

In acidic solutions, vanadium exists as cationic species. Vanadium(II) and (III) are present as the simple aqua ions, V²⁺(aq) and V³⁺(aq), respectively. homescience.net The most stable oxidation state in acidic and neutral solutions is +4, which exists as the blue vanadyl ion, VO²⁺(aq). homescience.net Vanadium(V) in acidic media forms oxo-cations. homescience.net As the pH increases, these cationic species undergo hydrolysis to form various polynuclear species and eventually precipitate as hydroxides. homescience.net In alkaline solutions, vanadium in the +4 and +5 oxidation states forms oxo-anions. homescience.net At very high pH, vanadium(V) exists as the colorless orthovanadate ion, VO₄³⁻(aq). homescience.net

The reactivity of these species is intrinsically linked to their oxidation state and coordination environment. Vanadium(II) is a strong reducing agent, while vanadium(V) acts as an oxidant. mdpi.com The ability of vanadium to cycle between these oxidation states is a key feature of its chemistry and is central to its catalytic activity. torvergata.it The presence of different species in solution can be influenced by the introduction of various ligands, which can stabilize specific oxidation states and modify the redox potential of the vanadium center. acs.org

Table 1: Vanadium Species in Aqueous Solution

Oxidation State pH Range Dominant Species Color
+2 Acidic V²⁺(aq) Lavender
+3 Acidic V³⁺(aq) Green
+4 Acidic/Neutral VO²⁺(aq) Blue
+5 Very Acidic VO₂⁺(aq) Yellow

This table provides a simplified overview. The actual speciation can be more complex and involve various polymeric and hydrolyzed forms depending on concentration. homescience.net

Fundamental Role of Hydrogen Peroxide in Vanadium Complex Formation

Hydrogen peroxide plays a crucial role in the formation of peroxovanadium complexes. The reaction of vanadium compounds, typically in the +4 or +5 oxidation state, with hydrogen peroxide leads to the formation of stable peroxo complexes. nih.govacs.org The number of peroxo ligands that coordinate to the vanadium center is dependent on the reaction conditions, including the pH and the relative concentrations of the reactants. torvergata.it

In acidic media, the reaction of vanadate (B1173111) (V) with hydrogen peroxide can yield monoperoxo, VO(O₂)⁺, and diperoxo, VO(O₂)₂⁻, species. oaji.net The formation of these complexes is a result of the coordination of the peroxide ion to the vanadium center, often accompanied by the displacement of other ligands. oaji.net The peroxo ligand binds to the vanadium in a side-on fashion (η²), forming a stable three-membered ring. umich.edu This coordination mode is a characteristic feature of peroxovanadium complexes. umich.edu

The formation of these peroxo species dramatically alters the reactivity of the vanadium center, rendering it a more potent oxidant compared to hydrogen peroxide alone. torvergata.it This enhanced oxidizing ability is central to the catalytic applications of peroxovanadium systems. torvergata.itrsc.org The stability and reactivity of the resulting peroxovanadium complexes can be further tuned by the introduction of ancillary ligands, which are other ligands coordinated to the vanadium center in addition to the peroxo and oxo groups. nih.govoup.com

Historical Development and Current Landscape of Peroxovanadium Research

The study of peroxovanadium compounds has a rich history, with early investigations focusing on their analytical applications for the detection of vanadium. The characteristic colors of these complexes in solution provided a basis for colorimetric assays. oaji.net However, it was the discovery of their biological activities and catalytic potential that propelled the field forward.

A significant milestone in peroxovanadium research was the discovery that these compounds can mimic the action of insulin (B600854). nih.gov This finding, first reported in the late 20th century, sparked immense interest in the medicinal applications of vanadium compounds. diabetesjournals.org It was found that peroxovanadium complexes are potent inhibitors of phosphotyrosine phosphatases, enzymes that play a key role in insulin signaling pathways. nih.gov This inhibitory action is believed to be responsible for their insulin-mimetic effects. nih.gov

In parallel, the catalytic applications of peroxovanadium complexes have been extensively explored. Inspired by the action of vanadium-dependent haloperoxidase enzymes found in marine algae, which catalyze the oxidation of halides by hydrogen peroxide, researchers have developed synthetic peroxovanadium complexes as functional models and catalysts for a variety of oxidation reactions. torvergata.itumich.eduetsu.edu These reactions include the oxidation of sulfides, alkenes, alcohols, and hydrocarbons, often proceeding with high selectivity and efficiency under mild conditions. torvergata.it

The current landscape of peroxovanadium research is diverse, encompassing fundamental studies on their structure and reactivity, the development of new catalytic systems for sustainable chemical synthesis, and the exploration of their therapeutic potential for diseases such as diabetes and cancer. researchgate.netnih.gov Ongoing research continues to unravel the intricate mechanisms of action of these fascinating compounds and to expand their range of applications. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2V B14249897 Hydrogen peroxide--vanadium (1/1) CAS No. 185413-31-4

Properties

CAS No.

185413-31-4

Molecular Formula

H2O2V

Molecular Weight

84.956 g/mol

IUPAC Name

hydrogen peroxide;vanadium

InChI

InChI=1S/H2O2.V/c1-2;/h1-2H;

InChI Key

LIDXHIVXLMREHP-UHFFFAOYSA-N

Canonical SMILES

OO.[V]

Origin of Product

United States

Synthetic Methodologies for Hydrogen Peroxide Vanadium Complexes

Solution-Phase Synthesis of Peroxovanadium Species

The generation of peroxovanadium species in solution is a dynamic process influenced by several factors, leading to a variety of structures with different reactivity.

Influence of pH and Reagent Concentrations on Speciation and Formation

The reaction of vanadium(V) with hydrogen peroxide in aqueous solutions is highly dependent on the pH and the concentration of the reactants. In strongly acidic media, the reaction between vanadate (B1173111) (VO₂⁺) and hydrogen peroxide leads to the formation of monoperoxo [VO(O₂)]⁺ and diperoxo [VO(O₂)]⁻ complexes. oaji.net The equilibrium between these species is governed by the following reactions:

VO₂⁺ + H₂O₂ ⇔ [VO(O₂)]⁺ + H₂O oaji.net [VO(O₂)]⁺ + H₂O₂ ⇔ [VO(O₂)]⁻ + 2H⁺ oaji.net

The speciation of vanadate itself is pH-dependent, existing in various monomeric and oligomeric forms, which in turn affects the formation of peroxovanadium complexes. mdpi.com For instance, at neutral pH, vanadate exists as H₂VO₄⁻ and HVO₄²⁻, which readily react with hydrogen peroxide. mdpi.com The stability of the resulting peroxovanadium complexes can also be influenced by pH. For example, the V(V)-EDTA complex shows significant instability at both neutral and acidic (pH=2) conditions, with a notable reduction of V(V) to V(IV) observed at lower pH over time. nih.gov

The concentration of hydrogen peroxide is another critical factor. An excess of hydrogen peroxide generally favors the formation of diperoxo and even triperoxo species. The interplay between pH and hydrogen peroxide concentration allows for the selective generation of specific peroxovanadium species in solution.

Ligand-Assisted Formation and Stabilization of Peroxovanadium Complexes

The stability and reactivity of peroxovanadium complexes can be significantly enhanced by the introduction of ancillary ligands. These ligands coordinate to the vanadium center, preventing decomposition and influencing the electronic and steric properties of the complex. A variety of ligands have been successfully employed, including those with nitrogen and oxygen donor atoms.

Commonly used ancillary ligands include 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and picolinic acid (pic). oup.com For instance, oxo-peroxo-vanadium(V) complexes with the formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄ (where R can be tert-butyl, methyl, or hydrogen) have been synthesized and characterized. nih.gov Amino acids and their derivatives have also been utilized to create stable and physiologically relevant peroxovanadium compounds. oup.comoaji.net For example, complexes with N-(4-imidazolylmethyl)-L-alanate (imala) and N-(4-imidazolylmethyl)-L-phenylalanate (imphe) have been synthesized and structurally characterized. oup.com In these complexes, the vanadium atom typically adopts a heptacoordinate, pentagonal-bipyramidal geometry, which is characteristic of monoperoxovanadium(V) compounds with a heteroligand. oup.com

The choice of ligand can also influence the catalytic activity of the resulting complex. For example, peroxovanadium complexes with certain ligands have been shown to be functional models for vanadium haloperoxidases, catalyzing the oxidation of halides. umich.edu The ligand plays a crucial role in the proposed catalytic cycle, often involving acid/base catalysis. umich.edu

Table 1: Examples of Ligands Used in the Synthesis of Peroxovanadium Complexes

Ligand Abbreviation Type of Complex Formed Reference
2,2'-Bipyridine bpy Monoperoxovanadium(V) nih.gov
1,10-Phenanthroline phen Monoperoxovanadium(V) oup.com
Picolinic acid pic Monoperoxovanadium(V) oup.comnih.gov
N-(4-imidazolylmethyl)-L-alanate imala Monoperoxovanadium(V) oup.com
N-(4-imidazolylmethyl)-L-phenylalanate imphe Monoperoxovanadium(V) oup.com
L-Phenylalanine Diperoxovanadium(V) oaji.net
Aspartic acid Diperoxovanadium(V) oaji.net
N,N-bis(carboxymethyl)histamine Monoperoxovanadium(V)
Hydroxyethylenediaminetriacetic acid Hheida Monoperoxovanadium(V) umich.edu

In Situ Generation of Active Peroxovanadium Species

For many catalytic applications, the active peroxovanadium species are generated in situ from a vanadium precursor and an oxidant. This approach avoids the need to isolate potentially unstable peroxovanadium complexes. Typically, vanadium(IV) or vanadium(V) complexes are reacted with hydrogen peroxide or organic peroxides to form the active catalyst. acs.orgnih.gov

An interesting method involves the use of molecular oxygen (O₂) as the oxidant. The reaction of vanadium(IV) compounds with O₂ can lead to the formation of oxo-peroxo-vanadium(V) species. nih.gov This process can be complex, sometimes involving the autoxidation of the solvent, such as tetrahydrofuran (B95107) (THF), to provide the necessary reducing equivalents for the formation of the peroxo ligand. nih.gov For example, the oxidation of [VIVO(OH)(tBu₂bpy)₂]BF₄ by O₂ in THF initially forms the dioxo-vanadium(V) species, [VV(O)₂(tBu₂bpy)₂]BF₄, which then converts to the final oxo-peroxo product, [VVO(O₂)(tBu₂bpy)₂]BF₄. nih.govcapes.gov.br The in situ generation of hydrogen peroxide itself is another strategy that has been explored to drive the formation of active peroxo species for enzymatic catalysis. nih.gov

Preparation of Crystalline Peroxovanadium Compounds

The isolation of crystalline peroxovanadium compounds is essential for their thorough characterization, including X-ray diffraction studies to determine their precise molecular structures.

Isolation of Monoperoxido-vanadium(V) Complexes

The synthesis of crystalline monoperoxido-vanadium(V) complexes often involves the careful control of reaction conditions, including pH and the stoichiometry of the reactants. A general method involves reacting a vanadium(V) source, such as vanadium pentoxide (V₂O₅), with hydrogen peroxide in the presence of a suitable stabilizing ligand.

For example, the complex [VO(O₂)(imala)(H₂O)]·2H₂O was synthesized by reacting V₂O₅ with hydrogen peroxide and the ligand N-(4-imidazolylmethyl)-L-alanate (imala). oup.com The pH of the resulting solution was adjusted to 4.3, and upon cooling, red columnar crystals were obtained. oup.com Similarly, air oxidation of vanadium(IV)-oxo-hydroxo complexes in THF has been used to prepare crystalline oxo-peroxo-vanadium(V) compounds of the formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄. nih.gov

Synthesis of Diperoxido-vanadium(V) Complexes

The formation of diperoxido-vanadium(V) complexes typically requires a higher concentration of hydrogen peroxide compared to their monoperoxo counterparts. These complexes are often synthesized by reacting a vanadium(V) salt with an excess of hydrogen peroxide in the presence of a ligand that can stabilize the [V(O₂)]⁻ core.

For instance, the reaction of vanadium pentoxide with 30% hydrogen peroxide and amino acids like L-phenylalanine or aspartic acid has been reported to yield diperoxovanadium(V) complexes. oaji.net In the case of L-phenylalanine, a reddish-brown solution is initially formed at a pH of approximately 2, which upon concentration and cooling yields a green microcrystalline product. oaji.net Similarly, using aspartic acid as the ligand at a pH of about 3 results in a wine-red solution that produces a green product upon standing overnight. oaji.net The synthesis of [VO(O₂)Hheida]⁻, a functional model for vanadium haloperoxidases, also results in a diperoxido complex with a distorted pentagonal bipyramidal structure. umich.edu

Table 2: Synthetic Details for Selected Crystalline Peroxovanadium Complexes

Complex Vanadium Source Ligand Key Reaction Conditions Yield Reference
[VO(O₂)(imala)(H₂O)]·2H₂O V₂O₅ N-(4-imidazolylmethyl)-L-alanate (imala) pH adjusted to 4.3 66% oup.com
[VO(O₂)(imphe)]·0.5H₂O V₂O₅ N-(4-imidazolylmethyl)-L-phenylalanate (imphe) Similar to imala complex 39% oup.com
Vanadium(V)-L-phenylalanine complex V₂O₅ L-Phenylalanine pH ~2, concentration on water bath 1.036 g oaji.net
Vanadium(V)-aspartic acid complex V₂O₅ Aspartic acid pH ~3, standing overnight 1.6579 g oaji.net
[VVO(O₂)(Me₂bpy)₂]BF₄ [VIVO(OH)(Me₂bpy)₂]BF₄ 4,4'-dimethylbipyridine (Me₂bpy) Air oxidation in THF - nih.gov

Formation of Triperoxido-vanadium(V) Derivatives

The formation of triperoxido-vanadium(V) derivatives, particularly as tetraperoxovanadate(V) anions, represents a significant area of vanadium chemistry. These complexes are typically synthesized by reacting vanadium(V) precursors with an excess of hydrogen peroxide in an alkaline medium.

Recent research has focused on the synthesis and characterization of a series of alkali metal tetraperoxovanadate(V) hydrates, with the general formula A₃[V(O₂)₄]·nH₂O (where A can be K, Rb, or Cs). These compounds are notable for their ability to capture atmospheric carbon dioxide. The synthesis involves the reaction of vanadium pentoxide with hydrogen peroxide and the corresponding alkali metal hydroxide.

The crystal structures of these compounds reveal a pseudo-tetrahedral arrangement of the four peroxide ligands around the central vanadium(V) atom. The O-O bond lengths in these complexes are consistent with those of peroxide ligands. rsc.org

A key aspect of the chemistry of these tetraperoxovanadate(V) complexes is their reactivity with atmospheric CO₂. For instance, K₃[V(O₂)₄] reacts with CO₂ over time to form an intermediate, K₃[VO(O₂)₂CO₃]. rsc.org This transformation highlights the potential of these materials for carbon capture applications. The stability of these tetraperoxovanadate compounds is influenced by the nature of the alkali metal cation, with stability generally following the trend K > Rb > Cs. rsc.org

Table 1: Structural and Synthetic Data for Tetraperoxovanadate(V) Complexes

CompoundFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)
Potassium Tetraperoxovanadate(V)K₃[V(O₂)₄]OrthorhombicPnmaV-O: 1.86-1.98, O-O: 1.38-1.52
Rubidium Tetraperoxovanadate(V)Rb₃[V(O₂)₄]MonoclinicP12₁/n1Not specified in provided context
Cesium Tetraperoxovanadate(V)Cs₃[V(O₂)₄]·3H₂OMonoclinicP12₁/n1Not specified in provided context

Data sourced from research on vanadium peroxides for carbon capture. rsc.org

Synthesis of Mixed-Ligand Peroxovanadium Complexes

The synthesis of mixed-ligand peroxovanadium complexes involves the incorporation of one or more additional ligands into the coordination sphere of a peroxovanadium(V) center. These ancillary ligands can be used to tune the electronic properties, stability, and reactivity of the resulting complexes. A variety of organic molecules, including amino acids, bipyridines, and thiouracils, have been successfully employed as co-ligands.

One common synthetic approach involves the reaction of a vanadium(V) source, such as vanadium pentoxide (V₂O₅), with hydrogen peroxide in the presence of the desired organic ligand. The pH of the reaction medium is a critical parameter that often dictates the final product.

For example, mixed-ligand complexes of vanadium(V) with peroxide and amino acids like L-phenylalanine and aspartic acid have been synthesized. nih.gov In the case of L-phenylalanine, V₂O₅ is dissolved in 30% hydrogen peroxide, and this solution is then mixed with an aqueous solution of the amino acid. The resulting complex is precipitated by the addition of ethanol. nih.gov Similarly, the complex with aspartic acid is formed by reacting V₂O₅ and the amino acid in the presence of hydrogen peroxide. nih.gov

Another class of mixed-ligand complexes involves bipyridine ligands. Oxo-peroxo-vanadium(V) complexes with the formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄ (where R = tBu, Me, or H) have been prepared through the air oxidation of the corresponding vanadium(IV)-oxo-hydroxo complexes in THF. This reaction is noteworthy as the oxidation of vanadium(IV) to vanadium(V) is a one-electron process, while the reduction of dioxygen to peroxide is a two-electron process, with the solvent providing the necessary reducing equivalents.

Furthermore, novel mixed-ligand peroxovanadium(V) complexes containing 2-thiouracil (B1096) and its 6-methyl derivative have been isolated from aqueous solutions of vanadate, peroxide, and the respective thiouracil. nih.gov These complexes, formulated as [VO(O₂)(HL)] and K[VO(O₂)(L)] (where H₂L is the thiouracil), feature coordination through a nitrogen atom and the sulfur atom of the thiouracil ligand. nih.gov

Table 2: Examples of Synthesized Mixed-Ligand Peroxovanadium(V) Complexes

Vanadium SourceCo-LigandSynthetic MethodResulting Complex
V₂O₅L-phenylalanineReaction in aqueous H₂O₂ followed by precipitation with ethanolGreen microcrystalline product
V₂O₅Aspartic acidReaction in aqueous H₂O₂ with overnight stirringGreen product
[VIVO(OH)(4,4'-R₂bpy)₂]BF₄4,4'-disubstituted bipyridineAir oxidation in THF[VVO(O₂)(4,4'-R₂bpy)₂]BF₄
Vanadate2-thiouracil / 6-methyl-2-thiouracilReaction in aqueous solution with H₂O₂[VO(O₂)(HL)] and K[VO(O₂)(L)]

This table summarizes synthetic approaches for various mixed-ligand peroxovanadium complexes. nih.govnih.gov

Nanostructured Vanadium Materials for Hydrogen Peroxide-Related Processes

Nanostructured vanadium materials have emerged as highly effective catalysts in various processes involving hydrogen peroxide. Their high surface area and unique electronic properties make them particularly suitable for applications such as electrocatalysis and biomimetic catalysis.

One area of significant interest is the use of vanadium-based nanomaterials for the electrochemical generation of hydrogen peroxide. Carbon materials, such as Vulcan XC-72R, modified with vanadium nanoparticles have shown promise as electrocatalysts. wikipedia.org These materials are typically prepared by impregnating the carbon support with a vanadium precursor, such as vanadium(III) chloride, followed by calcination. wikipedia.org The resulting materials, which often consist of vanadium pentoxide (V₂O₅) nanoparticles on the carbon surface, exhibit enhanced activity for the oxygen reduction reaction (ORR) to produce H₂O₂ compared to the unmodified carbon support. wikipedia.org The acidic nature of V₂O₅ is thought to favor the formation of hydrogen peroxide. wikipedia.org

In another application, vanadium pentoxide nanowires have been shown to mimic the activity of naturally occurring vanadium haloperoxidase enzymes. In the presence of bromide ions and hydrogen peroxide, these nanowires catalyze the oxidation of bromide to hypobromous acid (HOBr). This process leads to the formation of singlet molecular oxygen (¹O₂), a potent antibacterial agent. This biomimetic activity suggests the potential of vanadium-based nanomaterials in applications such as antifouling coatings for marine vessels.

Table 3: Nanostructured Vanadium Materials and Their H₂O₂-Related Applications

NanomaterialPreparation MethodApplicationMechanism
Vanadium nanoparticles on carbon (V/C)Polymeric precursor method or sol-gel method with subsequent calcinationElectrocatalytic generation of H₂O₂Enhanced oxygen reduction reaction on the V₂O₅/carbon surface
Vanadium pentoxide (V₂O₅) nanowiresNot specified in provided contextBiomimetic catalysis (vanadium haloperoxidase mimic)Catalytic oxidation of bromide by H₂O₂ to form HOBr and subsequently ¹O₂

This table highlights the synthesis and application of nanostructured vanadium materials in hydrogen peroxide-related processes. wikipedia.org

Advanced Characterization and Structural Elucidation of Peroxovanadium Complexes

Single-Crystal X-ray Diffraction for Definitive Structural Determination

The data obtained from SC-XRD are fundamental for correlating the structural features of peroxovanadium complexes with their chemical and biological activities. nih.gov For instance, the exact coordination environment, including the arrangement of the peroxo and other ancillary ligands around the vanadium center, can be unambiguously established. rsc.org This information is vital for understanding reaction mechanisms, such as their catalytic activity in oxidation reactions or their role as enzyme inhibitors. nih.govresearchgate.net The accurate characterization of these structures is a critical step in designing new complexes with tailored properties. nih.gov

A 2022 study on oxoperoxovanadium(V) complexes synthesized with 5-nitro-2-furoic acid and 2,2'-bipyridine (B1663995) ligands successfully employed SC-XRD to confirm the structure of one of the complexes, revealing its distorted pentagonal-bipyramidal geometry. nih.gov Similarly, the crystal structure of (NPr₄)₂[V₂O₂(O₂)₂(α-hhip)₂]·5H₂O was elucidated using this technique, showing how the α-hydroxyhippurato ligand coordinates to the vanadium centers. researchgate.net

Vanadium's flexible coordination chemistry allows it to adopt various geometries, with coordination numbers often exceeding the common value of six. wikipedia.org In many heptacoordinate (7-coordinate) peroxovanadium complexes, a pentagonal bipyramidal geometry is observed. nih.gov This geometry consists of a central vanadium atom, with five ligands arranged in a plane (the equatorial plane) and two ligands positioned on opposite sides of this plane (the axial positions). wikipedia.org

In a typical pentagonal bipyramidal peroxovanadium complex, the equatorial plane is often occupied by one or two bidentate peroxo (O₂²⁻) ligands and other monodentate or bidentate ligands. The axial positions are commonly occupied by an oxo (=O) group and another ligand, such as a nitrogen or oxygen donor from a coordinating solvent or ancillary ligand. nih.govresearchgate.net The distortion from an ideal pentagonal bipyramidal geometry, often noted in crystal structures, arises from the different steric and electronic requirements of the various ligands bound to the vanadium center. nih.gov

The table below summarizes the coordination geometry and crystal system for a selected peroxovanadium complex as determined by single-crystal X-ray diffraction.

CompoundCoordination GeometryCrystal SystemSpace GroupReference
[VO(O₂)₂(ox)(bp)] (where ox = oxine, bp = 2,2'-bipyridine)Distorted Pentagonal-BipyramidalTriclinicP-1 nih.gov

The peroxo ligand (O₂²⁻) typically binds to the vanadium center in a bidentate fashion, commonly referred to as the "side-on" or η² (eta-2) coordination mode. nih.gov In this arrangement, both oxygen atoms of the peroxide group are bonded to the vanadium atom, forming a three-membered V-O-O ring. nih.gov This side-on binding is a characteristic feature of peroxovanadium complexes and is crucial for their reactivity, particularly in oxygen transfer reactions. udel.edu

Single-crystal X-ray diffraction data provide precise measurements of the V-O and O-O bond lengths within this V(η²-O₂) moiety. The O-O bond length in a coordinated peroxo ligand is typically longer than in molecular oxygen (O₂) but shorter than in a single O-O bond, which is consistent with its formulation as a peroxide anion (O₂²⁻). The specific bond lengths can be influenced by the nature of the other ligands attached to the vanadium center. In one reported structure, the vanadium atom is coordinated to two oxygen atoms from the peroxo group, confirming the side-on binding mode. nih.gov

Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)

The electrochemical properties of peroxovanadium complexes are critical for understanding their redox behavior and potential involvement in electron transfer reactions. Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox processes of these compounds. researchgate.netacademie-sciences.fr CV measures the current response of a chemical species to a linearly cycled potential sweep. The resulting voltammogram provides information about the redox potentials (both oxidation and reduction) and the stability of the different oxidation states of the vanadium center.

Studies on oxo-peroxo-vanadium(V) bipyridine compounds have utilized techniques like cyclic voltammetry to probe their redox chemistry. nih.gov The redox behavior of vanadium compounds is known to be complex and can be influenced by factors such as pH and the nature of the coordinating ligands. nih.gov For instance, the reduction of a V(V) complex to a V(IV) species can be observed as a cathodic peak in a cyclic voltammogram. The potential at which this occurs is a measure of how easily the complex is reduced. Conversely, an anodic peak would correspond to an oxidation process. researchgate.net

The electrochemical data are valuable for applications such as catalysis, where the regeneration of the active catalytic species may involve a redox cycle, and in the development of materials for energy storage, such as supercapacitors. nih.govrsc.org

The table below presents hypothetical electrochemical data for a peroxovanadium complex to illustrate the type of information obtained from cyclic voltammetry.

CompoundProcessPotential (V vs. SCE)CharacteristicsReference
[VO(O₂)(bpy)₂(H₂O)]⁺ (Hypothetical)V(V) → V(IV) Reduction-0.45Reversible nih.govresearchgate.net
[VO(O₂)(bpy)₂(H₂O)]⁺ (Hypothetical)Ligand-based Oxidation+1.10Irreversible nih.govresearchgate.net

Mechanistic Investigations of Hydrogen Peroxide Vanadium Catalysis

General Principles of Oxygen Atom Transfer in Peroxovanadium Systems

The catalytic activity of vanadium in oxidation reactions with hydrogen peroxide is primarily due to the formation of high-valent peroxovanadium(V) species, which are significantly more potent oxidants than hydrogen peroxide itself. torvergata.it These V(V)-peroxo complexes generally function as electrophilic oxygen transfer agents. researchgate.netunipd.it This electrophilicity dictates their reactivity, causing them to preferentially attack nucleophilic functional groups. researchgate.net The chemoselectivity in these oxidations can be exceptionally high. researchgate.net

The process enhances the reactivity of peroxides through the formation of an intermediate whose specific nature depends on the peroxide and the vanadium precursor used. torvergata.itresearchgate.net While the dominant mechanism involves electrophilic attack, a radical-based oxidative reactivity has also been identified, particularly in the oxidation of alkanes and aromatic compounds. researchgate.netunipd.it Conversely, there is a lack of clear evidence for nucleophilic reactivity from vanadium peroxo complexes. researchgate.net Computational studies have provided significant support for the proposed reaction pathways in many of these oxidation reactions. torvergata.it The reactivity of these peroxo compounds can be correlated with spectroscopic data, such as the peroxo O–O stretching frequency and the peroxide-to-metal charge transfer absorption wavelength. nih.gov

Halide Oxidation Mechanisms and Vanadium Haloperoxidase Mimicry

A significant area of research has focused on developing functional mimics of vanadium-dependent haloperoxidases (VHPOs), enzymes that catalyze the oxidation of halides by hydrogen peroxide. torvergata.it These enzymes are crucial in the biosynthesis of a vast number of halogenated natural products. torvergata.it Model systems using oxoperoxovanadium(V) complexes have been instrumental in understanding the chemical mechanisms at play, including halide oxidation, organic substrate halogenation, and the disproportionation of hydrogen peroxide. udel.edu

The catalytic cycle in VHPO and its mimics is understood to proceed without any change in the vanadium(V) oxidation state, which functions as a Lewis acid to activate the bound peroxide. udel.edunih.gov

The generally accepted catalytic cycle involves several key steps:

Peroxide Binding: The cycle initiates with the coordination of hydrogen peroxide to the vanadate(V) center of the enzyme or model complex. nih.govnih.gov In the enzyme, this step requires the deprotonation of a key histidine residue. nih.gov This forms a peroxovanadium(V) species, often with a side-on bound peroxide in a distorted pentagonal bipyramidal or a distorted square pyramidal geometry. udel.edunih.gov

Halide Attack: The activated peroxo-complex then reacts with a halide ion (X⁻). nih.govresearchgate.net

Formation of Halogenating Intermediate: The halide is oxidized by the peroxo group, leading to the formation of a hypohalous acid (HOX) intermediate. nih.govresearchgate.net This is a two-electron oxidation of the halide. udel.edu

Substrate Halogenation or Release: The generated hypohalide can then be released from the active site to halogenate an organic substrate in the solution. nih.gov Alternatively, evidence suggests that for some enzymes, the substrate binds in a pocket near the active site, allowing for a targeted reaction with the hypohalide intermediate before its release. acs.org In the absence of a suitable organic substrate, other reaction pathways, such as disproportionation, can occur. researchgate.net

This cycle allows for multiple turnovers, with some model complexes efficiently catalyzing peroxidative halogenation in minutes. udel.edu

Acid catalysis is a critical component in the activation of the peroxovanadium cofactor for halide oxidation. udel.edu In the absence of sufficient acid, the oxidation reaction does not proceed efficiently. udel.edu Kinetic analyses of model systems demonstrate that the reaction mechanism is first-order with respect to both the protonated peroxovanadium complex and the halide concentration. udel.edu

The activation is linked to the protonation of the peroxo ligand. udel.edu DFT studies suggest that protonation significantly enhances the oxidizing capability of the complex. udel.edu These studies have also pinpointed that the subsequent nucleophilic attack by the halide occurs at the unprotonated oxygen atom of the hydroperoxo moiety in an SN2-like process. researchgate.net

The importance of protonation is quantified by the pKa of activation. For a series of functional model complexes in acetonitrile (B52724), this value was determined to be in the range of 5.4 to 6.0. udel.edufigshare.com In the native enzyme, this protonation is thought to be facilitated by a proton-relay system involving nearby amino acid residues. nih.gov For instance, computational studies have explored the role of specific residues like Lys353, which can engage in hydrogen bonding with the peroxo group and may play a role similar to that of a proton in activating the cofactor. udel.edu

Kinetic Data for Halide Oxidation by Vanadium Model Complexes
Complex LigandBromide Oxidation Rate Constant (kBr, M-1s-1)pKa of Activation (in MeCN)
Hheida2805.4 - 6.0
Hbpg215.4 - 6.0

Data sourced from studies on functional VHPO model complexes, highlighting the range of reactivity based on the coordinating ligand. The rate constants for iodide oxidation are typically 5-6 times faster than for bromide. udel.edufigshare.com

The oxidation of a halide (like bromide) by the activated peroxovanadium species does not directly halogenate the organic substrate in most proposed mechanisms. Instead, it generates a more reactive, electrophilic halogenating intermediate. torvergata.it The primary species formed is believed to be the corresponding hypohalous acid, such as hypobromous acid (HOBr). researchgate.netrsc.org

This intermediate is a key player in the subsequent steps. torvergata.it

Reaction with Substrate: The generated HOBr can then react with an electron-rich organic substrate, leading to its bromination. rsc.org

Formation of Dihalogens: Alternatively, the hypohalous acid can react with another halide ion present in the solution (e.g., HOBr + Br⁻ + H⁺ → Br₂ + H₂O). The resulting dihalogen (Br₂) is also a potent electrophilic halogenating agent.

Formation of Trihalides: In the presence of excess halide ions, trihalide ions like tribromide (Br₃⁻) can also be formed (Br₂ + Br⁻ ⇌ Br₃⁻).

In the absence of a suitable organic substrate to halogenate, peroxovanadium systems can catalyze the disproportionation of hydrogen peroxide into dioxygen (O₂) and water. udel.edu This reaction is significantly accelerated by the presence of halides and is known as the halide-assisted disproportionation of hydrogen peroxide. udel.edufigshare.com

The proposed mechanism for this process involves the initial steps of the halogenation cycle:

The peroxovanadium complex oxidizes a halide ion (e.g., bromide) to form an electrophilic intermediate, such as hypobromous acid (HOBr). researchgate.net

This intermediate, instead of reacting with an organic substrate, reacts with another molecule of hydrogen peroxide. researchgate.net

This reaction results in the formation of singlet oxygen (¹O₂) and water, while regenerating the halide ion (e.g., HOBr + H₂O₂ → H₂O + H⁺ + Br⁻ + O₂). researchgate.net

This pathway represents a competing reaction to substrate halogenation and is a characteristic feature of both VHPO enzymes and their functional models. researchgate.netacs.org

Mechanisms of Organic Substrate Oxidation

Beyond halide oxidation, peroxovanadium complexes are versatile catalysts for the oxidation of a wide range of organic substrates. The mechanisms of these oxidations can vary significantly depending on the nature of the substrate.

Electrophilic Oxidation: For nucleophilic substrates such as organic sulfides, the mechanism mirrors the principles of electrophilic oxygen transfer. capes.gov.br The peroxovanadium complex acts as an electrophile, transferring an oxygen atom to the sulfur atom to form the corresponding sulfoxide (B87167). capes.gov.br This type of reaction is also observed in the enantioselective oxidation of α-hydroxyketones and α-hydroxyesters. rsc.org

Radical Oxidation: For less nucleophilic substrates like alkanes and aromatic compounds, the oxidation is believed to proceed through a radical pathway. researchgate.netrsc.org

Alkane Oxidation: The oxidation of alkanes, such as cyclohexane (B81311) and adamantane (B196018), typically involves the generation of radical intermediates like RO• and ROO• to produce the corresponding alcohols and ketones. rsc.org

Aromatic Hydroxylation: The hydroxylation of benzene (B151609) is also proposed to occur via a radical mechanism. researchgate.net Studies on the decomposition of certain peroxovanadium complexes suggest that the oxidizing agent is a species formed from the one-electron reduction of the initial complex, questioning the direct involvement of the hydroxyl radical (HO•) in some systems. capes.gov.br Other studies involving vanadium oxides suggest that hydroxyl radicals can be generated through Fenton-like pathways or via surface oxygen vacancies. nih.gov

The table below summarizes the different mechanistic pathways for the oxidation of various organic substrates by peroxovanadium systems.

Proposed Mechanisms for Organic Substrate Oxidation by Peroxovanadium Systems
Substrate ClassExample SubstrateProposed MechanismKey Intermediates
HalidesBr⁻, I⁻Electrophilic HalogenationV(V)-OOH, HOBr, Br₂
Sulfidesp-X-benzyl phenyl sulfide (B99878)Electrophilic Oxygen TransferSulfoxide product
AlkanesCyclohexane, AdamantaneRadical PathwayRO•, ROO• radicals
AromaticsBenzeneRadical PathwayHydroxyl radical (•OH) or other radical species
α-Hydroxyketones/esters-Electrophilic Oxygen TransferKetone product
Propargylic Alcohols-Vanadium Enolate FormationTransient vanadium enolates

A distinct mechanism involves the catalytic generation of vanadium enolates from propargylic or allenylic alcohols. These transient enolate intermediates can then be trapped by various electrophiles, including those used in halogenation, aldol, and Mannich reactions, to form highly substituted carbonyl compounds. nih.gov

Epoxidation of Olefins and Allylic Alcohols

Vanadium-based catalysts are widely utilized for the epoxidation of various substrates, including olefins and allylic alcohols, due to their effectiveness in transferring oxygen atoms. mdpi.comnih.gov The use of hydrogen peroxide as the terminal oxidant in these systems presents an environmentally favorable approach. Popular and well-understood catalyst structures include vanadyl acetylacetonate-based complexes, [VO(acac)₂], and oxo-vanadium(IV) complexes featuring Schiff base ligands. nih.gov These catalysts have demonstrated efficacy in the epoxidation of both simple alkenes and more complex allylic alcohols. mdpi.comnih.gov

A key feature of vanadium-catalyzed epoxidation is the high degree of stereoselectivity observed with allylic alcohols. mdpi.com The reaction typically proceeds to form the syn-diastereomer with excellent selectivity. wikipedia.org This stereocontrol is attributed to the coordination of the substrate's hydroxyl group to the vanadium center, which directs the delivery of the oxidant to the face of the double bond where the alcohol is located. This directing effect is so pronounced that in cyclic systems, the reaction rate is significantly accelerated when the hydroxyl group is in a position that facilitates this coordination, such as the pseudo-axial position. wikipedia.org While this hydrogen bonding interaction enhances stereoselectivity, it can sometimes lead to slower reaction rates compared to systems without directing groups, due to the electron-withdrawing nature of the oxygen atom which reduces the nucleophilicity of the alkene. wikipedia.org

Radical vs. Non-Radical Pathways

The mechanism of oxygen transfer from the hydrogen peroxide-vanadium system to the olefin can follow several potential pathways, which can be broadly categorized as non-radical and radical routes. nih.gov

Non-Radical Pathways: Two primary non-radical mechanisms have been proposed:

The Sharpless Pathway: This is a concerted, one-step mechanism involving a nucleophilic attack by the olefin on a peroxo-vanadium species. nih.gov This pathway does not involve the coordination of the substrate directly to the metal center. The reaction proceeds through a transition state where the peroxidic oxygen is transferred to the alkene, leading to the formation of the epoxide and regeneration of the catalyst. nih.gov

The Mimoun Pathway: In this mechanism, the substrate coordinates directly to the vanadium center. nih.gov This is followed by the formation of a vanadium-oxygen bond intermediate, which then rearranges to release the epoxide and regenerate the catalyst. nih.gov However, computational studies have indicated that the initial step of this pathway has a high activation energy, making it less likely in many systems. nih.gov

In general, V(V) peroxo species are considered electrophilic oxygen transfer agents, which favors reaction with more nucleophilic functional groups, consistent with these non-radical mechanisms. torvergata.it

Radical Pathway: This pathway involves the homolytic cleavage of a metal-peroxo oxygen bond. nih.gov It initiates with the formation of a superoxo-complex that proceeds through a biradical alkylperoxo intermediate. nih.gov A critical step is the generation of a radical cation-anion pair. nih.govresearchgate.net This route is generally considered less selective and can lead to a variety of side products, diminishing its efficiency for targeted epoxidation. nih.gov The choice of pathway can be influenced by the specific ligands and solvents used in the reaction. nih.gov

Influence of Ligands and Solvents on Chemoselectivity and Stereoselectivity

The chemical environment, dictated by the ligands attached to the vanadium center and the solvent system, plays a crucial role in determining the efficiency, chemoselectivity, and stereoselectivity of the epoxidation reaction.

Influence of Ligands: The electronic and steric properties of the ligands coordinated to the vanadium catalyst are paramount. A variety of ligands have been explored, including Schiff bases, porphyrins, and chiral hydroxamic acids. mdpi.comnih.gov

Electronic Effects: The catalytic activity has been observed to improve when ligands have a decreasing number of electron-donating groups, as this enhances the stability of the vanadyl-catalytic complexes during the oxidation process. mdpi.com

Stereoselectivity: For asymmetric epoxidation, chiral ligands are essential. Significant breakthroughs have been achieved using chiral bishydroxamic acid (BHA) ligands, which can induce high enantioselectivity in the epoxidation of allylic and homoallylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov These systems can achieve high yields and enantiomeric excess (ee) even at low catalyst loadings. organic-chemistry.org For instance, the epoxidation of various homoallylic alcohols using a modified BHA ligand and a vanadium catalyst resulted in excellent yields and enantioselectivities, as shown in the table below.

Table 1. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. nih.gov
SubstrateProductYield (%)ee (%)
trans-4-Hexen-1-ol(3R, 4R)-3,4-Epoxy-1-hexanol7899
cis-4-Hexen-1-ol(3R, 4S)-3,4-Epoxy-1-hexanol8099
trans-5-Phenyl-4-penten-1-ol(3R, 4R)-3,4-Epoxy-5-phenyl-1-pentanol8599
cis-5-Phenyl-4-penten-1-ol(3R, 4S)-3,4-Epoxy-5-phenyl-1-pentanol8299

Influence of Solvents: The choice of solvent can dramatically affect reaction outcomes.

Coordinating vs. Non-coordinating Solvents: Solvents with strong coordinating abilities can bond to the vanadium center, which may inhibit the reaction and lead to lower conversion yields. mdpi.comnih.gov In contrast, non-polar, non-coordinating solvents like chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄) have been found to be suitable for some oxovanadium-catalyzed epoxidations, particularly those proceeding via radical routes. mdpi.comnih.gov Acetonitrile is also a commonly used solvent. mdpi.com

Alternative Solvent Systems: To improve the sustainability of the process, alternative solvents have been investigated. Supercritical CO₂ (scCO₂) has been shown to be an appropriate solvent for the epoxidation of allylic alcohols, with reaction rates comparable to those in conventional organic solvents. rsc.org Water has also been used, and in some cases, it can transform a reaction that suffers from ligand-deceleration into a ligand-accelerated process. rsc.org Ionic liquids (ILs) have also been explored. For the epoxidation of cinnamyl alcohol, hydrophobic ILs like [bmim][Tf₂N] provided the best yields, comparable to the benchmark solvent toluene (B28343). researchgate.net

Table 2. Effect of Ionic Liquid Solvent on the Epoxidation of Cinnamyl Alcohol. researchgate.net
SolventConversion (%)Selectivity to Epoxide (%)Yield (%)
[bmim][Tf₂N]986564
[bmim][TfO]955249
[bmim][NO₃]942927

Oxidation of Saturated and Aromatic Hydrocarbons

The hydrogen peroxide-vanadium system is a potent oxidant capable of functionalizing the C-H bonds in both saturated (aliphatic) and aromatic hydrocarbons. torvergata.it

For the oxidation of saturated alkanes, vanadium phosphorus oxide (VPO) has been identified as an effective heterogeneous catalyst. rsc.org Using hydrogen peroxide as the oxidant in acetonitrile, VPO can catalyze the oxidation of various cyclic and linear alkanes, including cyclohexane, adamantane, and n-hexane. rsc.org The mechanism is believed to involve a reversible V⁴⁺/V⁵⁺ redox cycle. rsc.org Similarly, vanadyl acetylacetonate (B107027) has been used for the partial oxidation of alkanes like cyclopentane (B165970) and cyclohexane. researchgate.net

In the realm of aromatic hydrocarbons, vanadium-based catalysts facilitate the direct hydroxylation of arenes. researchgate.net A study on the hydroxylation of benzene, toluene, and anisole (B1667542) using H₂O₂ found that a vanadyl tetraphenoxyphthalocyanine catalyst was particularly effective, showing high conversion and selectivity for the corresponding hydroxy compounds (phenols and cresols). researchgate.net Density Functional Theory (DFT) calculations suggest that the active catalyst in benzene hydroxylation is a binuclear vanadium species, highlighting the cooperative effect between two metal centers. rsc.org

Oxidation of Sulfides to Sulfoxides and Sulfones

The vanadium-catalyzed oxidation of sulfides with hydrogen peroxide is a highly efficient and chemoselective transformation fundamental to organic synthesis. torvergata.itresearchgate.netmdpi.com This method allows for the controlled oxidation of sulfides to either sulfoxides or, with further oxidation, to sulfones. researchgate.netmdpi.com

High chemoselectivity for the formation of sulfoxides can be achieved by carefully choosing the catalyst and reaction conditions. For example, a Schiff-base oxo-vanadium complex supported on magnetic nanoparticles has been shown to catalyze the selective oxidation of various sulfides to their corresponding sulfoxides in high yields at room temperature, using H₂O₂ as a green oxidant. researchgate.net A key advantage of this system is the ability to halt the oxidation at the sulfoxide stage, avoiding overoxidation to the sulfone. researchgate.net For example, with this catalyst, methyl phenyl sulfide was converted with 96.1% efficiency, yielding the corresponding sulfoxide with approximately 98% selectivity. researchgate.net

By modifying the reaction conditions, such as increasing the amount of hydrogen peroxide or extending the reaction time, the system can be tuned to favor the formation of sulfones. mdpi.comrsc.org The process is applicable to both aromatic and aliphatic sulfides. researchgate.net The proposed mechanism involves the activation of hydrogen peroxide by the catalyst, followed by an electrophilic attack of an oxygen atom on the electron-rich sulfur atom. rsc.orgnih.gov

Table 3. Selective Oxidation of Sulfides to Sulfoxides with H₂O₂. nih.gov
SubstrateProductTime (h)Yield (%)
ThioanisoleMethyl phenyl sulfoxide398
Diphenyl sulfideDiphenyl sulfoxide396
Dibutyl sulfideDibutyl sulfoxide495
Dibenzyl sulfideDibenzyl sulfoxide399

Hydroxylation of Alkanes and Arenes

The hydroxylation of alkanes and arenes represents a direct method for introducing a valuable hydroxyl functional group. The hydrogen peroxide-vanadium system is capable of catalyzing this transformation. This topic significantly overlaps with the oxidation of hydrocarbons (Section 4.3.2) but focuses specifically on the formation of alcohols and phenols.

For arenes, the direct hydroxylation of compounds like benzene and toluene to phenol (B47542) and cresols, respectively, has been successfully demonstrated using various vanadium catalysts with H₂O₂. researchgate.net Vanadyl tetraphenoxyphthalocyanine stands out as a particularly effective catalyst for this purpose. researchgate.net Mechanistic studies indicate that a binuclear vanadium species is likely the active catalyst, facilitating the C-H activation and hydroxylation of the aromatic ring. rsc.org

For alkanes, the reaction is believed to proceed through a radical mechanism. unine.ch Vanadium-containing polyphosphomolybdates have been used to catalyze the oxidation of alkanes like cyclooctane (B165968) and adamantane with H₂O₂. unine.chresearchgate.net The proposed mechanism involves the reaction of the V(IV) species with H₂O₂ to generate hydroxyl radicals (•OH). unine.ch These highly reactive radicals then abstract a hydrogen atom from the alkane (RH) to form an alkyl radical (R•). This radical rapidly reacts with oxygen to form an alkylperoxy radical, which is subsequently converted into an alkyl hydroperoxide (ROOH). unine.ch The alkyl hydroperoxides are the primary products, which can then decompose to form the corresponding alcohols and ketones/aldehydes. unine.ch

Oxidation of Alcohols and Phenols

Vanadium-H₂O₂ systems are also effective in the oxidation of substrates that already contain hydroxyl groups, such as alcohols and phenols. torvergata.itias.ac.in

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a crucial transformation in organic synthesis. ias.ac.in Vanadium-substituted heteropolyacids (HPAs) have been employed as homogeneous catalysts for this purpose, using aqueous hydrogen peroxide in acetonitrile. ias.ac.in Research has shown that the catalytic activity is highly dependent on the number of vanadium atoms within the HPA Keggin structure. ias.ac.in In the oxidation of 1-phenylethanol, the catalyst H₄PMo₁₁VO₄₀ showed the best performance compared to those with more vanadium atoms. ias.ac.in

Table 4. Oxidation of 1-Phenylethanol with Different Vanadium-Substituted HPA Catalysts. ias.ac.in
CatalystConversion (%) at 2hSelectivity to Acetophenone (%)
H₅PMo₁₀V₂O₄₀32.099.0
H₉PMo₆V₆O₄₀32.596.0
H₄PMo₁₁VO₄₀48.097.9

The oxidation of phenols can also be achieved with this system. The mechanism often involves the decomposition of hydrogen peroxide, catalyzed by the metal complex, to generate highly reactive hydroxyl radicals (•OH). nih.gov These radicals then attack the phenol molecule, initiating the oxidation process. nih.gov

Generation of Reactive Oxygen Species (ROS)

The interaction between vanadium compounds and hydrogen peroxide is a potent source of reactive oxygen species (ROS), which are key intermediates in the catalytic oxidation processes. The generation of these highly reactive species is central to the catalytic activity of the vanadium-hydrogen peroxide system.

Formation of Hydroxyl (·OH) and Hydroperoxyl (HOO·) Radicals

The reaction of vanadium ions with hydrogen peroxide is known to generate highly reactive hydroxyl (·OH) and hydroperoxyl (HOO·) radicals. The most common mechanism involves a Fenton-like reaction, where a lower oxidation state of vanadium, typically vanadyl (V⁴⁺), reacts with H₂O₂ to produce hydroxyl radicals. tandfonline.comnih.govinterchim.fr This process is a key initiation step in many vanadium-catalyzed oxidations. interchim.fr

In systems containing a co-catalyst, such as pyrazine-2-carboxylic acid (PCA), the formation of both hydroxyl and hydroperoxyl radicals has been described. In such cases, the rate-limiting step is proposed to be the monomolecular decomposition of a peroxovanadium(V)-PCA complex, which yields a V(IV) species and a hydroperoxyl radical (HOO·). organic-chemistry.org

V⁵(PCA)(H₂O₂) → V⁴⁺(PCA) + HOO· + H⁺

The newly formed V(IV) species can then participate in a Fenton-like reaction with another molecule of hydrogen peroxide to generate a hydroxyl radical. organic-chemistry.org

V⁴⁺(PCA) + H₂O₂ → V⁵⁺(PCA) + ·OH + OH⁻

The generation of these radical species is crucial for the subsequent oxidation of various organic substrates. organic-chemistry.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Due to their extremely short lifetimes, the direct detection of hydroxyl and hydroperoxyl radicals is challenging. Electron Spin Resonance (ESR) spectroscopy, in conjunction with a technique called spin trapping, is the most definitive method for identifying these transient radical species. tandfonline.comnih.gov

In this method, a "spin trap," a diamagnetic molecule, reacts with the transient radical to form a much more stable paramagnetic radical adduct. This adduct has a longer half-life and can be readily detected by ESR, providing indirect but conclusive evidence of the initial transient radical's existence. tandfonline.cominterchim.fr A commonly used spin trap for detecting hydroxyl radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). tandfonline.comnih.gov When DMPO reacts with a hydroxyl radical, it forms the DMPO-·OH adduct, which exhibits a characteristic 1:2:2:1 quartet signal in the ESR spectrum. interchim.fr

The parameters of the ESR spectrum, such as the g-value and hyperfine splitting constants (aN and aH), provide a fingerprint for the trapped radical.

ParameterValueReference
Spin Trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) tandfonline.comnih.gov
Trapped Radical Hydroxyl Radical (·OH) tandfonline.comnih.gov
Adduct DMPO-·OH tandfonline.comnih.gov
ESR Signal 1:2:2:1 Quartet interchim.fr
Hyperfine Splitting Constants aN = 13.47 G, aHβ = 15.31 G, aHγ1 = 0.62 G interchim.fr

This table presents the typical ESR parameters for the DMPO-·OH adduct formed in vanadium-hydrogen peroxide systems.

Kinetic Studies of Peroxovanadium Catalyzed Reactions

Kinetic studies are fundamental to understanding the mechanism of peroxovanadium catalyzed reactions, providing insights into reaction rates, the influence of reactant concentrations, and the catalytic cycle.

Determination of Rate Laws and Rate Constants

The rate of oxidation reactions catalyzed by the hydrogen peroxide-vanadium system is dependent on the concentrations of the substrate, the vanadium catalyst, and hydrogen peroxide. The determined rate law can vary depending on the specific reaction conditions and substrates.

For the oxidation of sulfides, a second-order reaction has been reported. nih.gov In some cases, the kinetics are observed to be first-order with respect to the sulfide, the oxidant (hydrogen peroxide), and the catalyst at lower concentrations of H₂O₂. However, at higher H₂O₂ concentrations, the reaction order can become zero-order with respect to hydrogen peroxide.

In the vanadium-catalyzed oxidation of cyclohexane using pyrazine-2-carboxylic acid (PCA) as a co-catalyst, the rate-limiting step was identified as the decomposition of a V V(PCA)(H₂O₂) complex. The effective rate constant for this specific system was determined. organic-chemistry.org

ReactionRate Law ExpressionRate Constant (k_eff)ConditionsReference
Cyclohexane Oxidationd[ROOH]/dt = k_eff[H₂O₂]₀[V]₀0.44 dm³ mol⁻¹ s⁻¹40 °C, in acetonitrile with PCA co-catalyst organic-chemistry.org

This table illustrates an example of a determined rate law and effective rate constant for a peroxovanadium catalyzed oxidation.

Michaelis-Menten Kinetics in Enzyme Mimicry

Vanadium complexes, particularly peroxovanadium species, have been extensively studied as mimics of vanadium-dependent enzymes, such as haloperoxidases. nih.govacs.org These enzymes catalyze the oxidation of halides by hydrogen peroxide. The catalytic behavior of these vanadium-based mimics can often be described by the Michaelis-Menten kinetic model, which is a hallmark of enzyme catalysis. acs.org

This model assumes the formation of a catalyst-substrate complex, which then breaks down to release the product and regenerate the catalyst. The Michaelis-Menten equation relates the initial reaction rate (v) to the substrate concentration ([S]):

v = (V_max * [S]) / (K_m + [S])

Here, V_max is the maximum reaction rate at saturating substrate concentration, and K_m (the Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. A lower K_m value indicates a higher affinity of the catalyst for the substrate. The turnover number, k_cat, represents the number of substrate molecules converted to product per catalyst molecule per unit time and is calculated as V_max / [Catalyst]. acs.org

Recent studies on a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) have provided detailed kinetic parameters for the halogenation of various indole (B1671886) derivatives, demonstrating the applicability of Michaelis-Menten kinetics to these systems. acs.org

SubstrateHalideK_m (μM)k_cat (s⁻¹)Reference
MethylphenylindoleBr⁻1.581.64 acs.org
2-PhenylindoleBr⁻1.521.74 acs.org
MethylphenylindoleCl⁻Not specified0.68 acs.org
2-PhenylindoleCl⁻Not specified0.63 acs.org

This table presents Michaelis-Menten kinetic parameters for the halogenation of indole derivatives by a vanadium-dependent chloroperoxidase, illustrating the enzyme mimicry of peroxovanadium systems.

Theoretical and Computational Chemistry of Hydrogen Peroxide Vanadium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study vanadium peroxo complexes, providing valuable information on their geometry, reaction mechanisms, and spectroscopic properties. udel.eduacs.orgnih.gov

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in hydrogen peroxide-vanadium complexes. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy. nih.govyoutube.com For instance, in studies of tetraperoxovanadate, [V(O₂)₄]³⁻, DFT calculations have been used to determine the V-O and O-O bond lengths, which are consistent with the presence of peroxide ligands. nih.govrsc.org These calculations reveal that the peroxide ligands arrange in a pseudo-tetrahedral fashion around the vanadium(V) center. nih.govrsc.org

Computational studies on model complexes, such as those mimicking vanadium haloperoxidases, show that the geometry of the active site is well-reproduced by DFT methods. udel.edu For example, the calculated V-O bond lengths in a model of the peroxo form of vanadium chloroperoxidase are in good agreement with X-ray crystallography data. udel.edu Protonation of the peroxo group can slightly increase the O-O distance and more significantly affect the vanadium-oxygen bond length. udel.edu

Electronic structure analyses provide insights into the distribution of electrons within the molecule, which governs its reactivity. DFT calculations have been used to understand the electronic nature of various vanadium peroxide species, which are often implicated as reactive intermediates in catalytic cycles. acs.org These calculations help in understanding how ancillary ligands, which are other groups attached to the vanadium center, influence the electronic properties and, consequently, the catalytic activity of the complex. acs.org

SystemComputational MethodCalculated V-O Bond Length (Å)Calculated O-O Bond Length (Å)Reference
[V(O₂)₄]³⁻DFT1.86–1.981.38–1.52 nih.govrsc.org
V(V)-peroxo-hydroxo modelDFTV-O(peroxo) ~1.88, V-O(hydroxo) ~1.85~1.47 udel.edu
[VO(O₂)(pic)(OH₂)₂]MM/QuantumV-O(oxo) 1.59, V-O(peroxo) 1.88/1.891.46 acs.org

A significant application of DFT is in mapping the potential energy surfaces of chemical reactions, which helps in elucidating reaction mechanisms. researchgate.net This involves identifying reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation barrier and thus the rate of the reaction.

For vanadium-catalyzed oxidations, DFT studies have provided support for proposed reaction pathways. torvergata.it For example, in the oxidation of substrates by peroxo-vanadium complexes, DFT calculations have shown that protonation plays a key role in activating the complex. udel.edu The calculations can distinguish between different possible pathways, such as whether the axial or equatorial oxygen of the peroxo group is transferred to the substrate. udel.edu Studies on the oxidation of thioethers to sulfoxides have indicated that the unprotonated axial peroxo oxygen is the reactive species. udel.edu

Furthermore, DFT calculations have been used to investigate the halide-assisted disproportionation of hydrogen peroxide catalyzed by vanadium complexes, a reaction relevant to the function of vanadium haloperoxidases. udel.edu By calculating the structures and energies of intermediates and transition states, researchers can understand how the enzyme's active site facilitates these transformations. udel.eduresearchgate.net

Computational methods, particularly DFT, are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. youtube.comnih.gov

NMR Chemical Shifts: Calculating the ⁵¹V NMR chemical shifts of vanadium complexes provides a sensitive probe of the electronic environment around the vanadium nucleus. acs.orgacs.org DFT calculations, often combined with molecular mechanics in QM/MM models, have been used to predict these shifts for various forms of vanadium haloperoxidases. acs.org These calculations have shown a significant upfield shift upon the formation of the peroxo form from the native enzyme, which is in qualitative agreement with experimental observations. acs.org The predicted shifts can also help to distinguish between different possible protonation states of the peroxo ligand. acs.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. mdpi.comyoutube.comyoutube.comrsc.org By simulating the UV-Vis spectra of vanadium peroxo complexes, researchers can assign the observed electronic transitions to specific changes in molecular orbitals. mdpi.comnih.gov For example, the characteristic bands in the UV-Vis spectra of these complexes can be assigned to charge-transfer transitions, often from the peroxide ligand to the vanadium center. The accuracy of these calculations allows for a direct comparison with experimental spectra, aiding in the identification of species in solution. mdpi.com

Complex/SystemParameterComputational MethodCalculated ValueExperimental ValueReference
Vanadium Haloperoxidase (peroxo form)⁵¹V NMR ShiftQM/MMSignificant upfield shift from native formQualitative agreement acs.org
3-O-methylquercetinλmax (UV-Vis)TD-DFT356 nm352 nm mdpi.com

Molecular Docking Studies of Complex-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of vanadium-peroxide systems, docking is used to study the interaction between a vanadium complex (acting as a catalyst or enzyme mimic) and a substrate molecule. nih.gov

These studies provide insights into the binding mode and the specific interactions, such as hydrogen bonds and stacking interactions, that stabilize the complex-substrate adduct. nih.gov For example, docking calculations have been used to understand how vanadium complexes inhibit the activity of enzymes like RNase A by binding to the active site. nih.gov In these studies, the vanadium complex is positioned within the protein's binding pocket, and the interactions with key amino acid residues are analyzed. This information is crucial for understanding the mechanism of inhibition and for the design of new, more potent inhibitors or catalysts. nih.gov

Quantum Chemical Insights into Ligand Effects on Reactivity

Quantum chemical calculations, primarily DFT, offer a deep understanding of how the ligands surrounding the vanadium center influence the reactivity of the peroxide group. torvergata.it The electronic and steric properties of these "ancillary" ligands can be systematically varied in computational models to predict their effect on catalytic activity.

Studies have shown that electron-donating or electron-withdrawing ligands can modulate the electrophilicity of the peroxo group. torvergata.it For instance, in vanadium-catalyzed oxidation reactions, the presence of more electron-rich coligands can lead to increased reactivity. torvergata.it This is because these ligands can increase the electron density on the vanadium center, which in turn affects the V-OOH or V-(O₂) moiety's ability to transfer an oxygen atom to a substrate. Computational studies can quantify these effects by analyzing changes in charge distribution, orbital energies, and reaction barriers upon ligand substitution. This predictive capability is a powerful tool for the rational design of new vanadium catalysts with tailored reactivity and selectivity for specific chemical transformations. rug.nl

Environmental Applications of Hydrogen Peroxide Vanadium Systems

Catalytic Remediation of Organic Pollutants

Vanadium compounds, in the presence of hydrogen peroxide, act as effective catalysts for the oxidation of a wide range of organic and inorganic substrates. torvergata.it This catalytic activity is central to their application in the remediation of environmental pollutants. The system's effectiveness stems from the formation of peroxovanadium species, which are significantly stronger oxidizing agents than hydrogen peroxide alone. torvergata.it

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of environmentally friendly technologies designed to treat wastewater contaminated with toxic and persistent organic pollutants. researchgate.net These methods are based on the electrochemical generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH), which can degrade organic compounds, often to the point of mineralization. researchgate.net

While the core of many EAOPs like the electro-Fenton process involves iron catalysts, the underlying principles can be extended to systems involving other transition metals like vanadium. researchgate.netyoutube.com In these processes, hydrogen peroxide is a key reagent. The in-situ generation of H2O2 through the reduction of oxygen at the cathode is a significant advancement in EAOPs. nawihub.org Vanadium-based systems can then utilize this H2O2 to generate reactive oxygen species for pollutant degradation. The versatility of EAOPs allows for various configurations, including the use of different electrode materials and the coupling with other processes like photoelectrocatalysis to enhance efficiency. researchgate.net

The following table provides a brief overview of common EAOPs and their fundamental principles:

EAOP Technique Description
Anodic Oxidation Direct oxidation of pollutants at the anode surface.
Electro-Fenton Generation of hydroxyl radicals in the bulk solution via the reaction of electrogenerated H₂O₂ with a catalyst (typically iron ions). researchgate.net
Photoelectro-Fenton Enhancement of the electro-Fenton process with UV irradiation, which promotes the regeneration of the catalyst and generates additional hydroxyl radicals. peacta.org

Photochemical processes, which utilize light to drive chemical reactions, are another significant area where hydrogen peroxide-vanadium systems are applied for environmental remediation.

Photocatalysis: In heterogeneous photocatalysis, a semiconductor material (the photocatalyst) absorbs light, generating electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which subsequently degrade organic pollutants. uniba.skmdpi.com Vanadium oxides are among the materials explored for photocatalytic applications due to their ability to absorb light and facilitate the generation of ROS. uniba.sk

The following table summarizes key aspects of these photochemical processes:

Process Key Components Mechanism
Photocatalysis Semiconductor (e.g., Vanadium Oxide), Light, Water, Oxygen Light-induced generation of electron-hole pairs in the semiconductor, leading to the formation of reactive oxygen species that degrade pollutants. uniba.skmdpi.com
Photo-Fenton Transition Metal Catalyst (e.g., Vanadium), Hydrogen Peroxide, Light (UV/Visible) Generation of hydroxyl radicals from the reaction of the metal catalyst with hydrogen peroxide, with light enhancing the catalyst's regeneration and overall reaction rate. uniba.sknih.gov

Sustainable Energy Production

The quest for clean and renewable energy sources has driven research into various methods of hydrogen production. Water splitting, the process of dissociating water into hydrogen and oxygen, is a particularly promising avenue.

Vanadium-based materials have emerged as potential electrocatalysts for the hydrogen evolution reaction (HER), a key half-reaction in water splitting. mdpi.com The HER involves the reduction of protons (in acidic media) or water molecules (in alkaline media) to produce hydrogen gas. mdpi.com The efficiency of this process is highly dependent on the catalyst used.

The following table outlines the basic reactions in the Hydrogen Evolution Reaction (HER) under different pH conditions:

Medium Reaction
Acidic 2H⁺ + 2e⁻ → H₂
Alkaline 2H₂O + 2e⁻ → H₂ + 2OH⁻

Hydrometallurgical Processes for Metal Leaching and Recovery

Hydrometallurgy involves the use of aqueous solutions to extract metals from their ores or from waste materials. acs.org Hydrogen peroxide, as a powerful oxidizing agent, is often used in these processes to enhance the dissolution of metals.

The hydrogen peroxide-vanadium system finds application in the leaching of various metals. For instance, in the extraction of vanadium itself from industrial waste like spent catalysts or slags, a combination of an acid (such as sulfuric acid) and hydrogen peroxide can significantly improve the leaching efficiency and rate. acs.org The addition of H₂O₂ facilitates the oxidation of vanadium species, making them more soluble in the acidic leaching solution. acs.org

This approach is not limited to vanadium recovery. The strong oxidizing environment created by the H₂O₂-vanadium system can be applied to leach other valuable or hazardous metals from various solid wastes, contributing to resource recycling and waste management. acs.orgrsc.org The effectiveness of the leaching process is influenced by parameters such as acid concentration, temperature, and the dosage of hydrogen peroxide. acs.org

The following table presents data on the effect of hydrogen peroxide on vanadium extraction from roasted vanadium steel slag:

Leaching Time (min) Vanadium Extraction with H₂O₂ (%) Vanadium Extraction without H₂O₂ (%)
10 70.5 <60
15 80.5 <60
30 66.7
120 74.2

Biomimetic Chemistry and Bioinorganic Modeling

Functional and Structural Models for Vanadium-Dependent Haloperoxidases (VHPOs)

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides by hydrogen peroxide, playing a crucial role in the biosynthesis of halogenated natural products. udel.edu The active site of these enzymes features a vanadium(V) center, which has inspired the development of synthetic vanadium complexes as functional and structural mimics. asianpubs.orgias.ac.in

These model systems are crucial for understanding the catalytic mechanism of VHPOs, as the vanadium(V) center in the native enzyme is often difficult to study directly using conventional spectroscopic methods. udel.edu The stability of vanadium(V) complexes under aerobic conditions makes them excellent candidates for such studies. ias.ac.in The proposed catalytic cycle for VHPOs involves the coordination of hydrogen peroxide to the vanadium(V) center, which activates it for a nucleophilic attack by a halide ion. umich.edu This process does not involve redox cycling of the vanadium center, which remains in the +5 oxidation state throughout. umich.edu

Structurally, the active site of VHPOs, such as those from the seaweed Ascophyllum nodosum and the fungus Curvularia inaequalis, typically has a trigonal bipyramidal geometry around the vanadium atom. asianpubs.org Upon binding hydrogen peroxide, the geometry can change to a tetragonal pyramid. asianpubs.org Model complexes have been synthesized with various ligands, such as those with ONO and ONN donor sets, to replicate this coordination environment. asianpubs.orgresearchgate.net

A key function of VHPOs is the two-electron oxidation of halides (I⁻, Br⁻, Cl⁻) by hydrogen peroxide to produce hypohalous acids (HOX), which then act as halogenating agents for organic substrates. asianpubs.orgias.ac.in Synthetic oxoperoxovanadium(V) complexes have been shown to effectively mimic this reactivity. udel.edu For instance, dioxovanadium(V) in an acidic aqueous solution can catalyze the oxidation of bromide by hydrogen peroxide, leading to the bromination of organic substrates. udel.edu

The general reactions catalyzed by both the native enzymes and their functional mimics are:

Halide Oxidation: X⁻ + H₂O₂ + H⁺ → HOX + H₂O asianpubs.org

Halogenation of Organic Substrates: HOX + RH → RX + H₂O asianpubs.org

Researchers have demonstrated the halogenation of organic substrates like phenol (B47542) red to bromophenol blue using these model complexes. udel.edu The catalytic efficiency of these mimics allows for multiple turnovers in short periods. udel.edu Furthermore, these vanadium complexes can also catalyze the oxidation of sulfides to sulfoxides, another reaction observed with native VHPOs. asianpubs.org

The mechanism of halide oxidation by these model compounds is proposed to be first-order in both the protonated peroxovanadium complex and the halide. udel.edu Kinetic studies have determined the bimolecular rate constants for bromide and iodide oxidation, with iodide oxidation being approximately 5-6 times faster than bromide oxidation. udel.edu

The characterization of the enzyme-mimicking activity of vanadium complexes involves a combination of spectroscopic and kinetic techniques. The formation of peroxovanadium intermediates upon the addition of hydrogen peroxide can be monitored using techniques like ⁵¹V NMR spectroscopy. udel.edu

Kinetic analyses of the halide oxidation reaction catalyzed by these model complexes provide insights into the reaction mechanism. For example, the rate constants for bromide oxidation by a series of oxoperoxovanadium(V) complexes have been determined, ranging from 21 M⁻¹s⁻¹ to 280 M⁻¹s⁻¹ depending on the coordinating ligand. udel.edu The pH at which the reaction is activated has also been determined for these complexes in acetonitrile (B52724), with pKa values ranging from 5.4 to 6.0. udel.edu

The table below summarizes the kinetic data for bromide oxidation by several functional VHPO model complexes.

Vanadium Complex Ligand Bimolecular Rate Constant for Bromide Oxidation (M⁻¹s⁻¹) pKa of Activation (in acetonitrile)
N-(2-hydroxyethyl)iminodiacetic acid (Hheida)2805.4 - 6.0
N,N-bis(2-pyridylmethyl)glycine (Hbpg)215.4 - 6.0

This data is based on findings from studies on functional models for vanadium haloperoxidase. udel.edu

Peroxidase-like Activity in Vanadium-Based Nanozymes

In recent years, certain nanomaterials have been discovered to possess enzyme-like properties, earning them the name "nanozymes". nih.gov Vanadium-based nanomaterials, particularly vanadium oxides, have emerged as promising nanozymes with significant peroxidase-like activity. nih.gov These nanozymes offer advantages over natural enzymes, including greater stability, lower cost, and ease of production. nih.gov

Vanadium pentoxide (V₂O₅) nanowires, for instance, exhibit intrinsic catalytic activity towards typical peroxidase substrates like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of hydrogen peroxide. researchgate.net The catalytic activity of these nanozymes is dependent on factors such as pH and substrate concentration. researchgate.net Similarly, vanadium disulfide (VS₂) nanosheets have been shown to possess stable peroxidase-like activity. nih.gov

The kinetics of the oxidation reactions catalyzed by these vanadium-based nanozymes often follow the Michaelis-Menten model, similar to natural enzymes. researchgate.netnih.gov Notably, V₂O₅ nanowires have demonstrated a higher affinity for their substrates (lower Kₘ values) compared to both horseradish peroxidase (HRP) and native VHPOs, indicating their potential as highly efficient peroxidase mimics. researchgate.net

The table below presents a comparison of the kinetic parameters for V₂O₅ nanowires and other peroxidases.

Catalyst Substrate Kₘ (μM) kcat (s⁻¹)
V₂O₅ NanowiresABTS0.42.5 x 10³
V₂O₅ NanowiresH₂O₂2.9-
Horseradish Peroxidase (HRP)ABTSHigher than V₂O₅ nanowires-
Vanadium-Dependent Haloperoxidase (V-HPO)ABTSHigher than V₂O₅ nanowires-

This data highlights the high affinity and turnover frequency of V₂O₅ nanowires as peroxidase mimics. researchgate.net

Fundamental Interactions with Biological Macromolecules

The biological activity of vanadium compounds is intrinsically linked to their interactions with essential macromolecules like proteins and nucleic acids. mdpi.com These interactions can lead to a range of biological effects, including potential therapeutic applications and toxicity. nih.govrsc.org

Vanadium complexes have been shown to interact with calf thymus DNA (CT-DNA) through various binding modes, including intercalation. tandfonline.com This interaction can be studied using spectroscopic techniques and can lead to conformational changes in the DNA structure. tandfonline.com

Similarly, vanadium compounds can bind to proteins, with bovine serum albumin (BSA) often used as a model protein in such studies due to its structural similarity to human serum albumin. tandfonline.comnih.gov The binding of vanadium complexes to BSA can be characterized by determining binding constants and the number of binding sites. nih.gov Studies have shown that different forms of vanadium bind to BSA with varying affinities, and this binding can alter the secondary structure of the protein. nih.gov The interaction is often a static quenching process, indicating the formation of a complex between the vanadium compound and the protein. tandfonline.com

The table below shows the binding constants of different vanadium compounds with bovine serum albumin.

Vanadium Compound Binding Constant (K) at 298 K (L mol⁻¹) Binding Site
VO(acac)₂4.26 × 10⁵Site I
NaVO₃9.18 × 10³Site I
VOSO₄4.31 × 10²Site I

This data illustrates the varying affinities of different vanadium species for BSA. nih.gov

Certain vanadium complexes, particularly in the presence of an oxidizing agent like hydrogen peroxide, can induce the cleavage of DNA. nih.govnih.gov This activity is of significant interest due to its potential application in the development of anticancer agents. tandfonline.com The mechanism of DNA cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the deoxyribose backbone or the bases of the DNA, leading to strand scission. nih.gov

Electron spin resonance (ESR) spin trapping studies have confirmed the generation of hydroxyl radicals in reactions involving vanadyl ions and hydrogen peroxide. nih.gov The efficiency of DNA cleavage can be dependent on the specific ligands coordinated to the vanadium center and can be influenced by factors like UV irradiation. nih.govtandfonline.com Some diperoxovanadium complexes have demonstrated enhanced DNA-photocleavage activity compared to their monoperoxovanadium counterparts. tandfonline.com The cleavage can result in the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms. tandfonline.com

Selective Cleavage of Proteins by Photoactivation

The selective cleavage of peptide bonds is a challenging yet highly desirable transformation in proteomics, protein engineering, and the development of therapeutic agents. Photoactivation provides a powerful tool for controlling the timing and location of this cleavage. Vanadium complexes, particularly those involving peroxide species, have demonstrated the ability to mediate protein cleavage under irradiation with light. This process is of significant interest as it can be more specific than enzymatic digestion and less harsh than many chemical cleavage methods.

The underlying mechanism of photoactivated protein cleavage by vanadium-peroxide systems often involves the generation of highly reactive oxygen species (ROS). Upon absorption of light, the vanadium complex can enter an excited state, leading to the formation of species such as hydroxyl radicals or singlet oxygen. These ROS can then attack the protein backbone or specific amino acid side chains, ultimately resulting in peptide bond scission.

Detailed Research Findings

Research into the photoactivated cleavage of proteins by vanadium complexes has revealed site-selective cleavage in various proteins. The specificity of the cleavage is influenced by several factors, including the nature of the vanadium complex, the protein substrate, and the reaction conditions.

One of the pioneering studies in this area demonstrated the vanadate-promoted photooxidative cleavage of myosin subfragment 1 (S1). Irradiation of the S1 heavy chain in the presence of vanadate (B1173111) and MgADP resulted in cleavage at a specific serine residue, Ser-180. The proposed mechanism involves the initial photo-oxidation of the serine side chain to a serine aldehyde. A subsequent photo-irradiation event leads to the cleavage of the peptide bond. A detailed mechanistic investigation suggests the involvement of a Criegee-type rearrangement following the addition of molecular oxygen to a radical formed on the alpha-carbon of the serine residue. researchgate.net

More recent research has explored the use of well-defined vanadium-oxo clusters for selective protein modification and cleavage. A discrete hybrid vanadium-oxo cluster, [V₆O₁₃{(OCH₂)₃CCH₂OH}₂]²⁻, in the presence of ascorbate (B8700270) as a reducing agent, was shown to selectively cleave hen egg white lysozyme (B549824) (HEWL) under physiological conditions. The selectivity of the cleavage was found to be dependent on the concentration of the vanadium cluster, with lower concentrations leading to side-chain modifications and higher concentrations resulting in peptide bond cleavage. Mass spectrometry analysis identified specific cleavage sites within the HEWL protein, primarily located in the vicinity of the vanadium cluster's binding sites on the protein surface. This spatial control over ROS production is a key factor in achieving site-selectivity.

While much of the research on the photocleavage activity of vanadium-peroxo complexes has focused on DNA, the principles are transferable to proteins. Studies on various vanadium(V)-peroxo complexes have shown that they can produce singlet oxygen upon photolysis. nih.gov This highly reactive species is a likely candidate for mediating the observed protein cleavage in systems where it is generated.

The table below summarizes key findings from studies on the selective cleavage of proteins mediated by photoactivated vanadium species.

ProteinVanadium SpeciesReagentsCleavage Site(s)Proposed Mechanism
Myosin Subfragment 1 (S1)Orthovanadate (Vᵢ)MgADP, UV lightSer-180Photo-oxidation to serine aldehyde followed by a Criegee-type rearrangement. researchgate.net
Hen Egg White Lysozyme (HEWL)[V₆O₁₃{(OCH₂)₃CCH₂OH}₂]²⁻Ascorbate, lightMultiple sites including between Thr47-Asn48, Trp62-Trp63, and Ile98-Val99Site-specific generation of reactive oxygen species (ROS) near the cluster binding sites.

It is important to note that while the term "Hydrogen peroxide--vanadium (1/1)" suggests a specific stoichiometric complex, in practice, the active species in these reactions are often formed in situ from a vanadium source and hydrogen peroxide. The exact nature of the catalytically active vanadium-peroxo species can be complex and dependent on pH and the concentrations of the reactants.

The ability to fine-tune the reactivity of these vanadium-based systems by modifying the ligands around the vanadium center or by controlling the reaction conditions opens up exciting possibilities for the design of highly specific artificial proteases for a variety of applications in biotechnology and medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.